REACTION_CXSMILES
|
Cl.N[C@@H:3]([CH2:22]CC1C=CC=CC=1)[C:4]([NH:6][C@@H](CC(C)C)C(OCC1C=CC=CC=1)=O)=[O:5].CC(C)C[C@H](NC(=O)[C@@H](NC(=O)CN1CCOCC1)CCC1C=CC=CC=1)C([NH:36][C@@H](CC1C=CC=CC=1)C(N[C@@H](CC(C)C)C([C@@]1(C)CO1)=O)=O)=O.[C:82]([OH:88])([C:84](F)(F)F)=[O:83]>CO>[NH:6]([C:4](=[O:5])[CH2:3][CH2:22][CH2:84][C:82]([OH:88])=[O:83])[NH2:36] |f:0.1|
|
Name
|
5-hydrazinyl-5-oxopentanoic acid
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
Cl.N[C@H](C(=O)N[C@H](C(=O)OCC1=CC=CC=C1)CC(C)C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
CC(C[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)[C@@]1(OC1)C)CC(C)C)CC1=CC=CC=C1)NC([C@H](CCC1=CC=CC=C1)NC(CN1CCOCC1)=O)=O)C
|
Name
|
|
Quantity
|
100 μL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
were stirred at room temperature for 5 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue purified by prep HPLC (C18 column, acetonitrile/water)
|
Type
|
CUSTOM
|
Details
|
to give product as an oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |